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molecular formula C10H12O3 B129007 2,5-Dimethoxy-d6-4-methyl-benzaldehyde CAS No. 58262-07-0

2,5-Dimethoxy-d6-4-methyl-benzaldehyde

Cat. No. B129007
M. Wt: 186.24 g/mol
InChI Key: LRSRTWLEJBIAIT-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278969B2

Procedure details

By analogy to steps outlined in J. Med. Chem. 1976, 19(12), 1400-1404. 2,5-dimethoxy-4-methylbenzaldehyde (14.8 g, 82.2 mmol) is dissolved in pyridine (300 mL) and to it, is added hydroxylamine hydrochloride (6.8 g, 98.6 mmol). The suspension is heated at 105° C. for 2 h. Acetic anhydride (15.5 mL, 164 mmol) is then added to the reaction and stirring is continued for another 2 h. The solution is evaporated to dryness and partitioned between EtOAc and saturated aqueous NaHCO3. The organic fraction is dried (Na2SO4) and evaporated to give a yellow solid which is taken up in hexanes and filtered to give 2,5-dimethoxy-4-methylbenzonitrile as a white solid. (cas #51267-09-5) MS (ESI) m/z 178.2 (M+H).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
15.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([CH3:11])[C:8]([O:12][CH3:13])=[CH:7][C:4]=1[CH:5]=O.Cl.[NH2:15]O.C(OC(=O)C)(=O)C>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([CH3:11])[C:8]([O:12][CH3:13])=[CH:7][C:4]=1[C:5]#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C(=C1)C)OC
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
15.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C#N)C=C(C(=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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